Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
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Overview
Description
Fmoc-N-(3-Boc-aminopropyl)-Gly-OH: is a chemical compound widely used in peptide synthesis and organic chemistry researchThe compound’s full chemical name is (9H-fluoren-9-ylmethoxy)carbonyl-N-(3-(tert-butoxycarbonyl)aminopropyl)glycine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH typically involves multiple steps:
Protection of the Amino Group: The amino group of glycine is protected using the tert-butoxycarbonyl (Boc) group.
Coupling Reaction: The protected glycine is then coupled with 3-aminopropylamine.
Fmoc Protection: The final step involves the protection of the amino group with the (9H-fluoren-9-ylmethoxy)carbonyl (Fmoc) group.
The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-(3-Boc-aminopropyl)-Gly-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protecting groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of various functional groups at the amino or carboxyl termini.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for Boc removal.
Coupling: DCC and NHS in anhydrous conditions.
Substitution: Various nucleophiles under mild conditions.
Major Products
The major products formed from these reactions include deprotected amino acids, peptides, and modified peptides with functional groups or linkers .
Scientific Research Applications
Fmoc-N-(3-Boc-aminopropyl)-Gly-OH has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block for the synthesis of peptides and proteins.
Drug Development: Modification of peptides for improved pharmacokinetic properties.
Bioconjugation: Introduction of functional groups for labeling or immobilization of biomolecules.
Material Science: Development of peptide-based materials and hydrogels.
Mechanism of Action
The mechanism of action of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH involves its role as a protected amino acid derivative. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, during peptide synthesis. Upon deprotection, the free amino and carboxyl groups can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Lacks the 3-Boc-aminopropyl group, used for simpler peptide synthesis.
Boc-Gly-OH: Lacks the Fmoc group, used for different protection strategies in peptide synthesis.
Fmoc-N-(2-Boc-aminoethyl)-Gly-OH: Similar structure with a different linker length.
Uniqueness
Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is unique due to its dual protection strategy, allowing for selective deprotection and functionalization. This makes it highly versatile for complex peptide synthesis and bioconjugation applications .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-13-8-14-27(15-22(28)29)24(31)32-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,26,30)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAPLGVUJDLQCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373277 |
Source
|
Record name | Fmoc-N-(3-Boc-aminopropyl)-Gly-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143192-31-8 |
Source
|
Record name | Fmoc-N-(3-Boc-aminopropyl)-Gly-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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